molecular formula C8H10N4O4 B13692079 Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate

Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate

Cat. No.: B13692079
M. Wt: 226.19 g/mol
InChI Key: WHYFFKMGDWJVEA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions:

Common reagents used in these reactions include sodium azide, hydrogen gas, and alkynes. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate involves its reactivity with various molecular targets. The azido group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in bioconjugation reactions, where the compound is used to modify biomolecules . The specific molecular pathways involved depend on the nature of the target molecules and the reaction conditions .

Properties

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

ethyl 3-azido-2,6-dioxopiperidine-3-carboxylate

InChI

InChI=1S/C8H10N4O4/c1-2-16-7(15)8(11-12-9)4-3-5(13)10-6(8)14/h2-4H2,1H3,(H,10,13,14)

InChI Key

WHYFFKMGDWJVEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)NC1=O)N=[N+]=[N-]

Origin of Product

United States

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